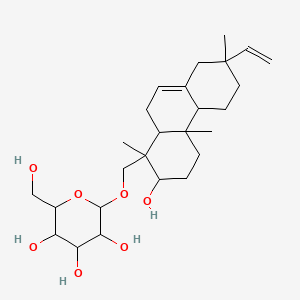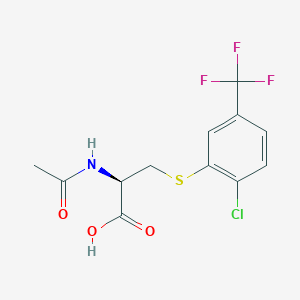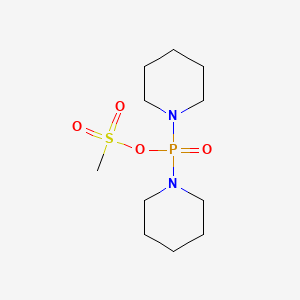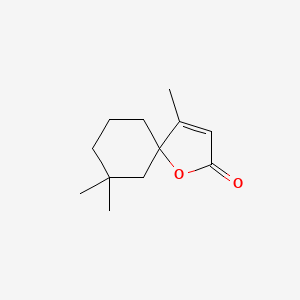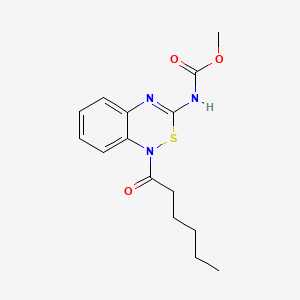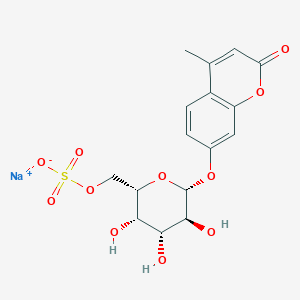![molecular formula C11H14N4O3 B12807352 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidines, including 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol, can be achieved through various methods. One common approach involves Cu-catalyzed reactions, where CuCl and 6-methylpicolinic acid are used as a catalytic system . Another method includes microwave-assisted reactions, which offer the advantage of reduced reaction times and increased yields . Additionally, pyrrole-based reactions and Fischer indole-type synthesis are also employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and cost-effective synthetic routes, such as microwave-assisted reactions, could be explored for large-scale production.
化学反応の分析
Types of Reactions
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as NaClO and TEMPO.
Reduction: Common reducing agents like NaBH4 can be used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like NaI and alkyl halides.
Common Reagents and Conditions
Oxidation: NaClO, TEMPO, NaClO2
Reduction: NaBH4
Substitution: NaI, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.
科学的研究の応用
Chemistry
In chemistry, 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable compound for synthetic chemists.
Biology
Biologically, this compound has shown promise in various studies. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have been explored for their antitubercular activity . These compounds have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, making them potential candidates for new anti-TB drugs .
Medicine
In medicine, this compound and its derivatives are being investigated for their anticancer properties. The compound’s ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
Industrial applications of this compound are still under exploration. its potential use in the synthesis of pharmaceuticals and other biologically active compounds highlights its industrial significance.
作用機序
The mechanism of action of 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of its antitubercular activity, the compound inhibits key enzymes involved in the biosynthesis of essential bacterial components . This inhibition disrupts bacterial growth and replication, leading to the compound’s therapeutic effects.
類似化合物との比較
Similar Compounds
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity with a MIC90 value of 0.488 µM.
Tubercidin: A natural product with a pyrrolo[2,3-d]pyrimidine scaffold, known for its antibiotic properties.
Uniqueness
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol stands out due to its unique combination of a pyrrolo[2,3-d]pyrimidine core with a hydroxymethyl oxolan moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its diverse chemical reactivity, potential therapeutic applications, and unique structure make it a valuable subject for ongoing research and development.
特性
IUPAC Name |
5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJSNUNKSPLDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
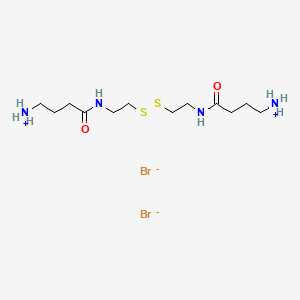
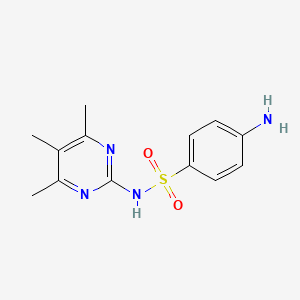
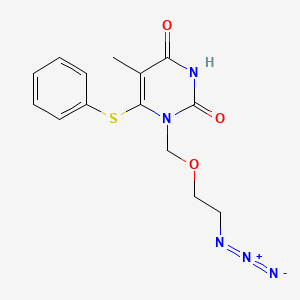
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
